8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-6(18)5-16-7-8(13-10(16)12-3-4-17)15(2)11(20)14-9(7)19/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKPVCBAJZHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 887867-64-3, is a purine derivative with potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in pharmacological research.
Molecular Structure
The molecular formula of the compound is C14H21N5O5, and its molecular weight is approximately 339.35 g/mol. The compound features a purine base with hydroxyl and amino functional groups that may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.
- Findings : Preliminary results suggest that the compound exhibits an IC50 value in the micromolar range, indicating potential effectiveness as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Inhibition of DNA synthesis |
These findings highlight the need for further investigation into the mechanisms through which this compound exerts its anticancer effects.
Anti-inflammatory Activity
In addition to its anticancer properties, purine derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Mechanism : It is hypothesized that the hydroxyl groups in the structure enhance solubility and bioavailability, facilitating better interaction with inflammatory mediators.
Case Studies
- Study on MCF7 Cell Line : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure, suggesting a dose-dependent response.
- In Vivo Models : In animal models of inflammation, administration of the compound showed reduced levels of inflammatory markers compared to control groups.
Research Findings
Recent literature emphasizes the versatility of purine derivatives in drug design. The following highlights some key findings related to the biological activity of similar compounds:
- Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines.
- Enzyme Inhibition : Some purine derivatives have been identified as inhibitors of specific kinases involved in cancer progression.
Comparison with Similar Compounds
Compound 5 () :
- Structure: 7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
- Key Differences :
- 7-position : But-2-yn-1-yl (alkynyl group) instead of 2-hydroxypropyl.
- 1-position : Additional 4-methylquinazolin-2-ylmethyl substituent.
- Relevance : Intermediate in linagliptin (antidiabetic DPP-4 inhibitor) synthesis. The quinazolinylmethyl group enhances target specificity for DPP-4 .
Compound 11 () :
- Structure : 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
- Key Differences: 8-position: Bromine instead of 2-hydroxyethylamino. 7-position: But-2-yn-1-yl (shared with Compound 5).
- Relevance: Precursor in linagliptin synthesis; bromine facilitates nucleophilic substitution reactions during aminolysis .
Analogues with Modified Hydrophilic Substituents
Compound 4g () :
- Structure : N-(Adamantan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide.
- Key Differences: 8-position: Adamantane-carboxamide group instead of 2-hydroxyethylamino. 1-position: Methyl group (vs. hydrogen in the target compound).
- Properties: Melting point 179–182°C; molecular weight 402.22 g/mol.
Compound 11h () :
- Structure : 7-((5-((2-Hydroxypropyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
- Key Differences :
- 7-position : Triazole-thio substituent instead of 2-hydroxypropyl.
- 1,3-positions : Methyl groups.
- Relevance : Derived from acefylline (theophylline analogue); triazole-thio group may enhance kinase inhibitory activity .
Analogues with Halogen or Aromatic Substituents
M3 () :
- Structure: 8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
- Key Differences: 8-position: Bromine instead of 2-hydroxyethylamino. 7-position: 3-(4-Chlorophenoxy)-2-hydroxypropyl (bulky aromatic substituent).
- Relevance : Bromine at the 8-position increases electrophilicity, enabling further functionalization .
Compound 20 () :
- Structure : 8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione.
- Key Differences :
- 8-position : Styryl and biphenyl groups (highly lipophilic).
- 1,3,7-positions : Methyl groups.
Analogues in Receptor Modulation Studies
Compounds 19–23 () :
- Structure: Arylpiperazynylalkyl derivatives of 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.
- Key Differences: 8-position: Lipophilic groups (e.g., propoxy, N-ethylbenzylamino) instead of 2-hydroxyethylamino.
- Relevance : Act as 5-HT1A receptor antagonists; lipophilic substituents are critical for serotonin receptor affinity .
Data Table: Structural and Physical Comparison
Key Research Findings
- Substituent Impact: Hydrophilic groups (e.g., 2-hydroxyethylamino) at the 8-position enhance solubility but may reduce receptor binding compared to lipophilic groups (e.g., adamantane-carboxamide) .
- Synthetic Utility : Bromine at the 8-position (e.g., M3) facilitates nucleophilic substitutions, enabling diverse derivatization .
- Biological Relevance : The 2-hydroxypropyl group at the 7-position (shared by the target compound and 4g) balances hydrophilicity and structural stability, making it favorable for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
